2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline
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Overview
Description
2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by a fused ring system that includes a pyrrolo and isoquinoline moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the catalytic enantioselective construction of trans-fused derivatives can be achieved by intramolecular [3+2]-cycloaddition .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported to be substantially faster and nearly quantitative after 15 minutes .
Chemical Reactions Analysis
Types of Reactions: 2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- 1,3-Benzodioxol-5-yl [ (3aR,4R,9bS)-4- (hydroxymethyl)-8- (3-methoxyphenyl)-5-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo [3,2-c]quinolin-1-yl]methanone
- 2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo [3,4-c]quinoline
- 1- [ (3aS,4S,9bS)-4- (hydroxymethyl)-8- (2-phenylethynyl)-2,3,3a,4,5,9b-hexahydropyrrolo [3,2-c]quinolin-1-yl]-1-propanone
Uniqueness: 2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline is unique due to its specific ring fusion and stereochemistry, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse functionalization make it a valuable compound in various research fields.
Properties
IUPAC Name |
2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-9-8(3-1)5-13-11-7-12-6-10(9)11/h1-4,10-13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNURJRBSCQNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)NCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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